N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
The compound is a derivative of benzothiazole . Benzothiazole is a heterocyclic compound, which is a part of many potent biologically active compounds . It has been observed over the years that benzothiazole derivatives have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Synthesis Analysis
While specific synthesis information for the compound was not found, a similar compound, N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides, was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The compound likely contains a benzothiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antibacterial and Antifungal Agents
Research on similar compounds to N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide shows promising antibacterial and antifungal properties. For instance, novel analogs of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been synthesized and demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells. These findings suggest potential applications in developing new antimicrobial agents (Palkar et al., 2017).
Antioxidant Studies
Compounds related to this compound have shown significant radical scavenging activity in antioxidant studies. A series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and evaluated for their antioxidant activities, with many compounds exhibiting moderate to significant activity. These results underscore the potential of these compounds in designing potent antioxidants for therapeutic use (Ahmad et al., 2012).
Anti-Inflammatory and Analgesic Agents
Research has also explored the use of benzo[d]thiazol-2-yl derivatives for anti-inflammatory and analgesic applications. Novel compounds derived from visnaginone and khellinone were synthesized and showed significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity. These findings indicate the potential of these compounds in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Anticancer Activity
Compounds structurally related to this compound have been evaluated for their anticancer potential. For example, the synthesis and evaluation of N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide revealed antibacterial, antifungal, and anticancer activities, including against MDA-MB-231 breast cancer cells. Such studies highlight the potential application of these compounds in cancer research and therapy (Senthilkumar et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-24-15(11-12-22-24)20(26)25(13-14-7-5-4-6-8-14)21-23-18-16(27-2)9-10-17(28-3)19(18)29-21/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEESQWXBYADABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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